2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride
Overview
Description
“2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride” is a chemical compound with the molecular formula C9H13CLN2O2 and a molecular weight of 216.67 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: O=C(NC1=CC=C(OC)C=C1)CN.[H]Cl . This indicates that the molecule contains an amide group (O=C(N…)), a benzene ring with a methoxy group (OC) attached (C1=CC=C(OC)C=C1), and a chloride ion ([H]Cl).Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
1. Metabolism Studies
Studies on chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, provide insights into their metabolism in human and rat liver microsomes. This research demonstrates the metabolic pathways and enzymatic interactions involved in the processing of compounds structurally similar to 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride (Coleman, Linderman, Hodgson, & Rose, 2000).
2. Environmental Impact and Herbicide Efficacy
Research investigating the reception and activity of herbicides, including acetochlor, in soil under various conditions, provides valuable information on the environmental impact and efficacy of these compounds. This research is relevant to understanding the behavior of similar compounds in agricultural settings (Banks & Robinson, 1986).
3. Chemical Synthesis and Application
The preparation of L-2-amino-5-arylpentanoic acids, constituents of AM-toxins, involves processes that are relevant to the synthesis and potential applications of this compound. Such studies contribute to the broader understanding of synthetic pathways and applications of related compounds (Shimohigashi, Lee, & Izumiya, 1976).
4. Antibacterial Activity of Zinc Complexes
The formation of zinc complexes with Schiff bases derived from 2-acetamidobenzaldehyde and 2-amino benzothiazole derivatives, including 2-amino-4-methoxy derivatives, highlights potential applications in antibacterial treatments. This research opens avenues for the use of similar acetamide derivatives in medicinal chemistry (Chohan, Scozzafava, & Supuran, 2003).
5. Antimalarial Activity
The synthesis and structure-activity relationships of compounds, including acetamido derivatives, offer insights into their potential antimalarial properties. Such research is crucial for developing new therapeutics and understanding the pharmacological applications of acetamide derivatives (Werbel et al., 1986).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with serotonin receptors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been found to affect the serotonin pathway .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride. For instance, it is recommended to store the compound at room temperature, in a dry and cool environment .
Properties
IUPAC Name |
2-amino-N-[(4-methoxyphenyl)methyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKROFQZPOOQJEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27449-35-0 | |
Record name | 2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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